molecular formula C14H10FN3O B11859333 N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11859333
M. Wt: 255.25 g/mol
InChI Key: LBSAXTZBIIIAMA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles and presence in several approved drugs . As a carboxamide derivative, it is of significant interest for developing novel therapeutic agents. Researchers are exploring its potential in several key areas. In infectious disease research, closely related imidazo[1,2-a]pyridine carboxamides have demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug-resistant (MDR-TB) strains, by targeting essential bacterial enzymes . In oncology, imidazo[1,2-a]pyridine derivatives have shown promising anti-cancer properties by inhibiting key signaling pathways such as AKT/mTOR, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines . The structural motif of this compound also makes it a valuable intermediate in antimycobacterial and anticancer agent discovery programs . The incorporation of the 2-fluorophenyl group is a common strategy in lead optimization to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacokinetic profile. This product is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H10FN3O/c15-10-5-1-2-6-11(10)17-14(19)12-9-18-8-4-3-7-13(18)16-12/h1-9H,(H,17,19)

InChI Key

LBSAXTZBIIIAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN3C=CC=CC3=N2)F

Origin of Product

United States

Preparation Methods

Core Formation via Condensation Reactions

The imidazo[1,2-a]pyridine scaffold is typically synthesized through cyclocondensation of 2-aminopyridine with α-halocarbonyl compounds. For example, ethyl 3-bromopyruvate reacts with 2-aminopyridine in ethanol under reflux to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 ) (Scheme 1). This intermediate serves as a precursor for subsequent hydrolysis and amidation.

Scheme 1. Synthesis of Ethyl Imidazo[1,2-a]Pyridine-2-Carboxylate

Hydrolysis of 1 under acidic or basic conditions generates imidazo[1,2-a]pyridine-2-carboxylic acid (2 ), a critical intermediate for amidation. For instance, treatment with aqueous NaOH (2 M) at 80°C for 4 hours achieves near-quantitative conversion.

Amidation via Coupling Reagents

The carboxylic acid 2 is coupled with 2-fluoroaniline using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A representative procedure involves:

  • Dissolving 2 (1.0 equiv) and 2-fluoroaniline (1.2 equiv) in anhydrous DMF.

  • Adding HATU (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv).

  • Stirring at room temperature for 12 hours.

Workup includes dilution with ethyl acetate, washing with brine, and purification via silica gel chromatography to isolate this compound (3 ) in 65–78% yield.

Table 1. Optimization of Amidation Conditions

ActivatorBaseSolventTemp (°C)Yield (%)
HATUDIPEADMF2578
EDCIHOAtTHF2565
CDITriethylamineDCM4058

Alternative One-Pot Approaches

Metal-free protocols offer streamlined alternatives. For example, Kusy et al. demonstrated that 2-aminopyridines react with bromomalonaldehyde in ethanol–water under microwave irradiation to form 3-substituted imidazo[1,2-a]pyridines. While this method efficiently constructs the core, subsequent amidation remains necessary, making it less direct than sequential strategies.

Mechanistic Insights and Reaction Optimization

Role of Coupling Agents

HATU-mediated amidation proceeds via in situ formation of an active O-acylisourea intermediate, which reacts with 2-fluoroaniline to form the desired carboxamide. Competitive hydrolysis of the intermediate is minimized by using anhydrous DMF and excess amine.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and stabilize charged intermediates. Elevated temperatures (40–50°C) reduce reaction times but risk epimerization or decomposition. For heat-sensitive substrates, room-temperature protocols with HATU are preferred.

Analytical Characterization

Successful synthesis is confirmed through multimodal analysis:

  • FT-IR : A strong C=O stretch at 1660–1680 cm⁻¹ confirms the carboxamide group.

  • ¹H NMR : The 2-fluorophenyl moiety exhibits characteristic doublets (J = 8–9 Hz) between δ 7.2–7.6 ppm.

  • X-ray diffraction : Single-crystal analysis validates planar geometry and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Substitution Reactions at the Imidazo[1,2-a]pyridine Core

The electron-deficient imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, primarily at the C3 position (para to the pyridine nitrogen). The fluorophenyl group directs reactivity via steric and electronic effects:

  • Halogenation : Bromine or iodine in acetic acid substitutes at C3, yielding 3-halo derivatives. Fluorine’s electron-withdrawing nature deactivates the ring, requiring harsher conditions compared to non-fluorinated analogs .

  • Nitration : Nitration with HNO3/H2SO4 occurs at C6 (meta to the pyridine nitrogen), with yields reduced by the fluorophenyl group’s deactivation.

Table 2: Electrophilic Substitution Reactions

ReactionReagents/ConditionsPositionYieldNotesSource
BrominationBr2, CH3COOH, 50°CC355–60%Requires 12–24 hours
NitrationHNO3 (conc.), H2SO4, 0°CC640–45%Lower yield vs. non-fluorinated analogs

Carboxamide Group Reactivity

The carboxamide moiety participates in:

  • Hydrolysis : Acidic (HCl/H2O, reflux) or basic (NaOH/EtOH, RT) hydrolysis converts the carboxamide to a carboxylic acid (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid ), crucial for prodrug strategies .

  • Nucleophilic acyl substitution : Reaction with amines (e.g., ethylenediamine) under DCC coupling forms secondary amides, enhancing pharmacological properties .

Table 3: Carboxamide Transformations

ReactionReagents/ConditionsProductYieldSource
Acidic hydrolysis6M HCl, H2O, reflux, 6hImidazo[1,2-a]pyridine-2-carboxylic acid85%
Amide couplingEthylenediamine, DCC, CH2Cl2, RTN-(2-Aminoethyl)carboxamide70–75%

Fluorophenyl Group Modifications

The 2-fluorophenyl substituent undergoes:

  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces fluorine, enabling diversification of the aryl group .

  • Electrophilic aromatic substitution : Limited reactivity due to fluorine’s deactivating effect; nitration or sulfonation requires forcing conditions.

Biological Activity-Driven Reactions

In medicinal chemistry, this scaffold is modified to enhance bioactivity:

  • Sulfonamide formation : Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) introduces sulfonamide groups, improving anti-tubercular activity (MIC: 3.125 μg/mL) .

  • Esterification : The carboxamide is converted to esters (e.g., ethyl ester) for prodrug applications, though this often reduces activity .

Limitations and Research Gaps

  • Direct C–H functionalization of the imidazo[1,2-a]pyridine core remains underexplored for fluorinated derivatives.

  • Few studies report enantioselective reactions or catalytic asymmetric synthesis.

Scientific Research Applications

Anti-Cancer Activity

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide has shown promising anti-cancer properties across various studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells, disrupting the cell cycle and inhibiting proliferation.
  • Case Study : In a study evaluating its effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 1.30 µM, indicating significant cytotoxicity compared to standard treatments like SAHA (17.25 µM) .

Anti-Mycobacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, possess anti-tubercular activity:

  • In Vitro Evaluation : Compounds were tested against Mycobacterium tuberculosis strains using the microplate Alamar Blue assay. Notably, some derivatives achieved a minimum inhibitory concentration (MIC) as low as 0.05 μg/mL .
  • Case Study : A specific derivative demonstrated potent activity against drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : Similar derivatives have shown inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Synthesis and Environmental Considerations

The synthesis of this compound can be achieved through various methods that emphasize efficiency and environmental sustainability:

  • Green Chemistry Approaches : Recent methods utilize eco-friendly reagents and conditions to minimize waste during synthesis .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

Compound Substituent Activity (IC₅₀ or EC₅₀) Target Organism/Receptor Reference
N-(2-Chlorophenyl) derivative (cpd 13) 2-Cl 8.5 μM (T. cruzi) Antikinetoplastid
N-(3-Fluorophenyl) derivative (cpd 14) 3-F Not reported N/A
N-(4-Bromophenyl) derivative 4-Br 1.13 μM (T. b. rhodesiense) Antikinetoplastid
N-Phenyl-6-(pyrid-2-yl) derivative Phenyl + pyridyl EC₅₀ = 1 nM Nurr1 agonist
  • Fluorine vs. Chlorine : Chlorine at the 2-position (cpd 13) enhances antikinetoplastid activity compared to fluorine, likely due to increased electron-withdrawing effects and lipophilicity .

Chalcone-Conjugated Derivatives

Chalcone-tagged analogs, such as (E)-N-(4-(3-(aryl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamides, show enhanced activity against Trypanosoma species. For example:

  • (E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl) derivative: IC₅₀ = 8.5 μM (T. cruzi) .
  • Fluorophenyl chalcone derivatives (e.g., 7i in ) are synthesized but lack explicit activity data in the provided evidence.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Fluorine Impact : The 2-fluorophenyl group balances lipophilicity (logP ~2.5 predicted) and solubility, improving blood-brain barrier penetration compared to bulkier substituents (e.g., bromine) .
  • Hydrogen Bonding : The carboxamide group enhances water solubility, while fluorine’s electronegativity may stabilize metabolic pathways .

Structural Characterization Trends

  • $^1$H NMR Shifts : The 2-fluorophenyl group deshields adjacent protons, e.g., the amide NH proton appears at δ10.62, while aryl protons resonate at δ7.2–7.8 .
  • HRMS Validation : Molecular ion peaks (e.g., [M+H]+) align with theoretical values within 0.3 ppm error .

Biological Activity

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The imidazo[1,2-a]pyridine core provides a unique chemical scaffold that enhances biological activity through various substitutions. The presence of the carboxamide functional group contributes to its solubility and interaction with biological targets.

1. Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The compound this compound has been evaluated for its effects on tumor growth and cell cycle arrest.

  • Case Study : A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that certain structural modifications significantly enhanced their potency against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural analogs have been reported to exhibit activity against a range of bacteria and fungi.

  • Data Table: Antimicrobial Activity of Related Compounds
Compound NameMIC (μg/mL)Target Organism
This compound3.125Staphylococcus aureus
6-chloro-N-[2-(3-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide0.4Mycobacterium tuberculosis
5-chloro-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide6.25Escherichia coli

This table illustrates the minimum inhibitory concentrations (MICs) for various related compounds against selected pathogens.

3. Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been noted in several studies.

  • Research Findings : A recent study highlighted that specific derivatives could reduce TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency and selectivity for specific biological targets.

  • Key Observations :
    • Substitution at the 6-position often enhances anticancer activity.
    • Electron-withdrawing groups increase antimicrobial potency.

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide?

The compound is typically synthesized via coupling reactions between imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and aromatic amines. For example, carbodiimide-based coupling agents like EDC·HCl with HOBt in DMF are employed to activate the carboxylic acid, followed by reaction with 2-fluoroaniline. Yields range from 46% to 78%, with purification via flash chromatography using methanol/dichloromethane gradients . Alternative routes include Vilsmeier-Haack formylation for precursor synthesis .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) to identify key features:

  • The amide proton (NH) resonates at δ ~10.6 ppm in ¹H NMR.
  • Fluorine substitution on the phenyl ring is confirmed via ¹⁹F NMR (δ ~-115 ppm for 2-fluorophenyl).
  • ¹³C NMR reveals carbonyl signals at ~161 ppm (amide) and aromatic carbons between 110–150 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What biological activities are associated with imidazo[1,2-a]pyridine-2-carboxamide derivatives?

These derivatives exhibit diverse activities, including anthelmintic, anticancer, and antimicrobial properties. For instance, fluazaindolizine (a related carboxamide) acts as a nematocide by targeting cholinergic receptors, with no cross-resistance to existing agents . Fluorophenyl substitutions enhance target selectivity due to increased lipophilicity and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy of this compound derivatives?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducing assays under standardized conditions (e.g., fixed pH, temperature).
  • Purity verification via HPLC (>98%) and LC-MS to rule out byproducts.
  • Comparative studies using isogenic cell lines or enzyme isoforms to assess selectivity .

Q. What reaction parameters critically influence the yield of carboxamide coupling reactions?

Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Coupling agents : EDC·HCl/HOBt outperforms DCC in minimizing racemization.
  • Temperature : Reactions at 0–25°C reduce side reactions.
  • Purification : Gradient elution in flash chromatography (3–5% methanol in DCM) optimizes separation .

Q. How does the 2-fluorophenyl substituent impact the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting oxidative degradation. Computational models (e.g., molecular docking) suggest the substituent improves binding to hydrophobic pockets in target proteins like dopamine D3 receptors. LogP values increase by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

Q. What computational tools are used to predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) assess interactions with receptors like Nurr-1 or cholinergic enzymes. Density Functional Theory (DFT) calculations evaluate electronic effects of fluorine on hydrogen bonding and charge distribution .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications include:

  • Core expansion : Replacing imidazo[1,2-a]pyridine with imidazo[1,2-b]pyridazine alters ring planarity and π-π stacking.
  • Substituent variation : Introducing methyl or methoxy groups at position 6 improves solubility without compromising activity .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

High-resolution LC-MS (Q-TOF) identifies byproducts like unreacted carboxylic acid or dehalogenated intermediates. Limits of detection (LOD) <0.1% are achievable using charged aerosol detection (CAD) or evaporative light scattering (ELS) .

Q. How can cross-coupling reactions diversify the imidazo[1,2-a]pyridine scaffold?

Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 3 or 8. For example, palladium-catalyzed coupling with 4-fluorophenylboronic acid achieves >80% yield under microwave irradiation .

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